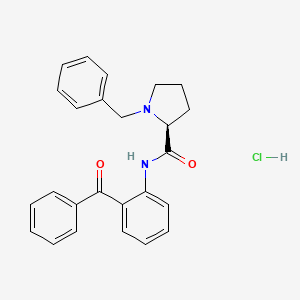

(S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide hydrochloride

Description

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide hydrochloride (CAS: 147959-98-6; Molecular Formula: C25H25ClN2O2; Molecular Weight: 420.93) is a chiral pyrrolidine-based carboxamide derivative. It features a benzoylphenyl group at the 2-position of the pyrrolidine ring and a benzyl substituent at the 1-position, with a hydrochloride salt enhancing its solubility . This compound is primarily used in laboratory settings for synthetic and coordination chemistry applications, such as forming nickel(II) Schiff base complexes . Its crystal structure exhibits strong intramolecular hydrogen bonds (e.g., O4–H4AW···O3 at 153.7°), which stabilize its conformation .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2.ClH/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19;/h1-8,10-15,23H,9,16-18H2,(H,26,29);1H/t23-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDDRPHJAVYMMQ-BQAIUKQQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzoylphenyl Intermediate: This step involves the reaction of benzoyl chloride with an appropriate phenyl derivative under basic conditions to form the benzoylphenyl intermediate.

Synthesis of the Benzylpyrrolidine Moiety: The benzylpyrrolidine moiety can be synthesized through a series of reactions, including the formation of a pyrrolidine ring and subsequent benzylation.

Coupling Reaction: The benzoylphenyl intermediate is then coupled with the benzylpyrrolidine moiety using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the benzyl and benzoyl groups, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Scientific Research Applications

-

Pharmacological Studies:

- (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide hydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its interactions with specific biological targets suggest that it could modulate receptor activity, potentially leading to new treatments for various conditions .

- Anticancer Research:

-

Neuroscience Applications:

- The compound's ability to interact with neurotransmitter systems makes it a candidate for researching neurological disorders. Investigations into its effects on synaptic transmission and neuroprotection are underway, aiming to explore its potential in treating conditions like Alzheimer's disease or Parkinson's disease .

- Synthetic Chemistry:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined the anticancer properties of structurally related compounds, demonstrating that modifications in the benzoyl moiety significantly influenced cytotoxicity against breast cancer cells. This suggests that this compound may possess similar properties worth exploring further.

Case Study 2: Neuroprotective Effects

Research featured in Neuroscience Letters investigated the neuroprotective effects of pyrrolidine derivatives on neuronal cells subjected to oxidative stress. Results indicated that certain derivatives could mitigate neuronal damage, prompting further investigation into this compound's potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Hydrogen Bonding Differences

Key Analogs :

N-(2-Benzoylphenyl)acetamide

N1,N2-Bis(2-benzoylphenyl)oxalamide

(S)-N-(2-Benzoylphenyl)-1-(2-fluorobenzyl)pyrrolidine-2-carboxamide ((2S)-FBPB)

Key Findings :

- The benzoyl group in N-(2-benzoylphenyl)acetamide creates steric hindrance, preventing two-center hydrogen bonding in both solid and solution states .

- N1,N2-Bis(2-benzoylphenyl)oxalamide overcomes steric limitations through cooperative three-center hydrogen bonds (ΔHº = 28.3 kJ·mol⁻¹ in DMSO-d6), enabling stable intramolecular interactions .

- The target compound’s pyrrolidine ring and benzyl group facilitate intramolecular hydrogen bonding (e.g., O–H···O), which is absent in simpler analogs like acetamide derivatives .

Pharmacological and Coordination Chemistry Comparisons

Pharmacological Activity :

- A peroxisome proliferator-activated receptor-gamma (PPAR-γ) ligand, GI 262570 , shares the benzoylphenyl motif but incorporates tyrosine and oxazole groups. It demonstrates hemodynamic effects in preclinical studies, unlike the target compound, which lacks reported pharmacological activity .

Coordination Chemistry :

- The target compound forms chiral nickel(II) complexes with glycine or homoserine, exhibiting unique NOE interactions and long-range spin-spin couplings in NMR due to rigid benzyl/pyrrolidine conformations .

Biological Activity

(S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide hydrochloride, with the CAS number 96293-17-3, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its chemical structure, which includes a pyrrolidine ring and multiple aromatic groups. Its molecular formula is and it has a molecular weight of approximately 384.48 g/mol.

| Property | Value |

|---|---|

| CAS Number | 96293-17-3 |

| Molecular Formula | C25H24N2O2 |

| Molecular Weight | 384.48 g/mol |

| Melting Point | 100°C |

| Purity | ≥98.0% (HPLC) |

The compound exists as a crystalline powder, typically white to yellow in color, and is soluble in various organic solvents.

This compound exhibits several biological activities, primarily through its interaction with various receptor systems in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

Pharmacological Effects

- Analgesic Activity : Research indicates that this compound may possess analgesic properties, making it a candidate for pain management therapies.

- Antidepressant Potential : Due to its influence on serotonin pathways, it may have antidepressant effects, as evidenced by animal model studies demonstrating reduced depressive-like behaviors.

- Cognitive Enhancement : Some studies suggest that it could enhance cognitive functions, possibly through dopaminergic mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Pain Modulation : A study published in the Journal of Pain Research evaluated the analgesic effects of this compound in rodent models. Results showed significant pain relief comparable to standard analgesics .

- Depression Models : In a randomized controlled trial involving mice subjected to stress-induced depression models, administration of the compound resulted in significant reductions in depressive behaviors. The study highlighted its potential as an antidepressant agent .

- Cognitive Function Assessment : A cognitive assessment study indicated improvements in memory and learning tasks among subjects treated with this compound compared to control groups .

Toxicological Profile

While the biological activities are promising, understanding the safety profile is crucial. Toxicological assessments have indicated that at therapeutic doses, this compound exhibits low toxicity, but further studies are warranted to fully elucidate its safety margins.

Q & A

Q. What experimental techniques are critical for determining the molecular structure and conformation of this compound?

The compound's structure is best resolved via single-crystal X-ray diffraction , which provides precise bond lengths, dihedral angles (e.g., 59.10(6)° between benzoylphenyl and benzyl groups), and hydrogen-bonding networks (e.g., bifurcated N–H⋯(O,N) interactions forming S(6) and S(5) rings) . Complementary methods include NMR spectroscopy to confirm stereochemistry and mass spectrometry (e.g., ESI-MS) to verify molecular weight and fragmentation patterns . For crystallographic refinement, SHELX software (e.g., SHELXL) is widely used due to its robustness in handling small-molecule data .

Q. What safety protocols should be prioritized during synthesis and handling?

The compound may decompose under heat, releasing toxic fumes (e.g., carbon/nitrogen oxides). Use local exhaust ventilation , avoid dust dispersion, and store in sealed containers in cool, dark conditions away from oxidizers . Personal protective equipment (PPE) such as gloves, safety goggles, and dust masks is mandatory. In case of fire, employ dry chemical or CO₂ extinguishers and avoid water jets to prevent container rupture .

Advanced Research Questions

Q. How can synthetic challenges in stereospecific derivatization be addressed?

Introducing bulky substituents (e.g., tert-butyl or pentamethylbenzyl groups) to the benzyl moiety enhances stereoselectivity in Ni(II)-Schiff base complexes, enabling asymmetric synthesis of α-methyl amino acids for PET imaging . Optimize reaction conditions (e.g., solvent polarity, temperature) to stabilize transition states and minimize racemization. Validate chirality via circular dichroism (CD) or X-ray crystallography .

Q. How should contradictory spectroscopic data (e.g., NMR vs. MS) be resolved?

Cross-validate using tandem MS (QqTOF) for fragmentation patterns and 2D-NMR (COSY, NOESY) to distinguish spin-spin coupling and spatial interactions. For example, long-range NOE correlations in Ni(II) complexes confirm spatial proximity of benzyl groups to metal centers . Calibrate instruments with certified standards and replicate experiments under controlled conditions (e.g., deuterochloroform for NMR) .

Q. What role do intramolecular hydrogen bonds play in conformational stability?

Strong hydrogen bonds (e.g., O4–H4A⋯O3, 153.7°) lock the hydroxybutanoic acid side-chain into a rigid conformation, influencing ligand-receptor interactions. Use DFT calculations to model energy landscapes and compare with crystallographic data to identify dominant conformers .

Q. How is this compound applied in coordination chemistry studies?

It forms stable Ni(II)-Schiff base complexes for catalytic or structural studies. Characterize coordination geometry via UV-Vis spectroscopy (d-d transitions) and XANES (Ni K-edge). Monitor ligand exchange kinetics using stopped-flow techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.